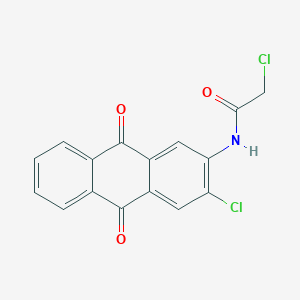

2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Description

Historical Context and Medicinal Significance of Anthraquinones

Anthraquinones, characterized by a tricyclic 9,10-dioxoanthracene core, have been utilized in traditional medicine for millennia. Ancient civilizations employed anthraquinone-rich plants like Rheum palmatum (rhubarb) and Aloe vera for laxative and anti-inflammatory purposes. The 19th-century synthesis of alizarin marked the transition of anthraquinones from natural products to synthetic pharmaceutical agents. Modern applications include anthracyclines (e.g., doxorubicin) for cancer therapy and diacerein for osteoarthritis. Their planar structure enables DNA intercalation and topoisomerase II inhibition, making them valuable in oncology. However, toxicity concerns, such as cardiotoxicity associated with anthracyclines, have driven efforts to develop safer derivatives through targeted chemical modifications.

Structural Features and Functional Groups of 2-Chloro-N-(3-Chloro-9,10-Dioxo-9,10-Dihydroanthracen-2-yl)Acetamide

This derivative features a 9,10-anthraquinone core substituted with chlorine atoms at positions 2 and 3, along with an acetamide group at position 2 (Table 1). The chloro substituents enhance electrophilicity and DNA-binding affinity, while the acetamide moiety introduces hydrogen-bonding potential, which may improve target selectivity.

Table 1: Structural Attributes of 2-Chloro-N-(3-Chloro-9,10-Dioxo-9,10-Dihydroanthracen-2-yl)Acetamide

| Feature | Description |

|---|---|

| Core structure | 9,10-Dioxo-9,10-dihydroanthracene (anthraquinone) |

| Substituents | - Chlorine at C2 and C3 - Acetamide (-NHCOCH3) at C2 |

| Molecular weight | 365.18 g/mol (calculated) |

| Key functional groups | Ketones (C9, C10), chloro, acetamide |

The compound’s planarity facilitates intercalation into DNA base pairs, while chloro groups may stabilize interactions with hydrophobic pockets in enzymes like topoisomerase II. The acetamide group’s polarity could modulate solubility and pharmacokinetic properties, addressing limitations of earlier anthraquinones.

Research Gaps and Rationale for Studying This Derivative

Despite advances in anthraquinone chemistry, few studies have explored dual chloro-acetamide functionalization. Prior research highlights mono-halogenated analogs (e.g., mitoxantrone) for anticancer activity but overlooks the synergistic effects of multiple substituents. Additionally, the acetamide group’s role in mitigating toxicity—common in anthracyclines—remains underexplored. This derivative’s unique structure presents opportunities to:

- Enhance DNA-binding specificity through dual halogenation.

- Reduce off-target effects via acetamide-mediated hydrogen bonding.

- Overcome multidrug resistance mechanisms prevalent in cancer therapy.

Current literature lacks mechanistic studies on this compound, underscoring the need for targeted pharmacological evaluations.

Properties

IUPAC Name |

2-chloro-N-(3-chloro-9,10-dioxoanthracen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO3/c17-7-14(20)19-13-6-11-10(5-12(13)18)15(21)8-3-1-2-4-9(8)16(11)22/h1-6H,7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBVALVBAUOYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multiple steps, starting with the chlorination of anthracene to introduce chlorine atoms at specific positions

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Chlorination reactions often use reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of other chlorinated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its anthracene core makes it a valuable precursor in organic synthesis.

Biology: In biological research, it serves as a probe or inhibitor in studying enzyme activities and molecular interactions. Its fluorescence properties can be utilized in imaging techniques.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific biological pathways. Its structural similarity to other bioactive compounds makes it a candidate for drug design.

Industry: In the industrial sector, it may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Structural Trends :

- Acetamide Modifications : Replacement of -CH₂Cl with -CF₃ or -S-R groups alters electronic properties and solubility .

Pharmacological Activity

Antifungal Activity

- Target Compound: No direct antifungal data reported.

- Analogues :

Antitumor Activity

- Target Compound: No published cytotoxicity data.

- Analogues :

Biological Activity

2-Chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

- Molecular Formula : C16H9Cl2NO3

- Molecular Weight : 348.18 g/mol

- CAS Number : 318272-33-2

Synthesis

The synthesis of 2-Chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multi-step reactions starting from anthracene derivatives. The process includes chlorination and acetamide formation through various organic reactions. Detailed synthetic routes can be found in specialized chemical literature.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide exhibit significant anticancer properties. For instance, anthracene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Analgesic Activity

Research into related acetamide compounds suggests potential analgesic effects. For example, studies on derivatives like 2-chloro-N,N-diphenylacetamide have demonstrated binding affinity to cyclooxygenase (COX) enzymes, which are crucial in pain and inflammation pathways. The docking studies indicated that these compounds could effectively compete with known analgesics such as diclofenac .

| Compound | Binding Energy (kcal/mol) | Interaction Residues |

|---|---|---|

| Diclofenac | -7.4 | TYR |

| AKM-1 | -8.8 | ARG |

| AKM-2 | -9.0 | ARG, TYR |

| AKM-3 | -9.0 | ARG |

The above table summarizes the docking results of synthesized compounds compared to diclofenac, highlighting the potential of these derivatives as analgesics.

The proposed mechanism for the biological activity of 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide includes:

- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent analgesic effects.

- Induction of Apoptosis : Anthracene-based compounds may trigger apoptotic pathways in cancer cells via mitochondrial dysfunction and caspase activation.

Case Studies

Several case studies have explored the therapeutic potential of anthracene derivatives:

- Analgesic Studies : In vivo studies demonstrated that certain derivatives exhibited significant pain relief comparable to standard analgesics.

- Antitumor Efficacy : In vitro studies showed that these compounds could reduce tumor cell viability in various cancer lines.

Q & A

Q. Advanced

- Positional Isomerism : Substituents at the anthraquinone’s 1-position show superior radical scavenging (e.g., compounds 6 and 7 in lipid peroxidation assays) compared to 2-position analogs. This is attributed to enhanced electron-withdrawing effects stabilizing radical intermediates .

- Methodology : In vitro rat liver homogenate assays measure lipid peroxidation (LP) and oxidative protein modification (OMP). ADP-induced platelet aggregation tests quantify antiplatelet efficacy .

What computational strategies predict biological interactions of this compound?

Q. Advanced

- Molecular docking : Screens binding to DNA (intercalation) or enzymes (e.g., topoisomerase II). Anthraquinone’s planar structure favors π-π stacking with DNA base pairs .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, CF₃) with antimicrobial activity. Higher halogen content increases lipophilicity and membrane penetration .

- Molecular dynamics (MD) : Simulates stability in protein binding pockets (e.g., 100-ns trajectories assess binding affinity for kinase targets) .

How should researchers address contradictions in reported biological activity data?

Advanced

Discrepancies arise from:

- Purity issues : Byproducts from incomplete acetylation (e.g., residual 2-chloroacetamide) may skew activity. Use HPLC-MS (>95% purity) for validation .

- Assay variability : Standardize antioxidant assays (e.g., OMP vs. LP) across studies. For example, compound 10 inhibits OMP but not LP, suggesting pathway-specific effects .

- Structural analogs : Compare activity of 3-chloro vs. 1-chloro isomers, noting steric hindrance differences at the binding site .

What methodologies enable functionalization for sensor or chelator applications?

Q. Advanced

- Sensor design : React with calix[4]pyrrole via nucleophilic substitution (K₂CO₃/acetone, 48-hour reflux) to create fluorescence-based nitroaromatic sensors .

- Macrocyclic chelators : Conjugate with DO3A (a cyclen derivative) for radiopharmaceuticals. Radiolabeling with ⁶⁸Ga achieves 84% efficiency, validated by ITLC .

How do electron-withdrawing substituents alter reactivity in nucleophilic substitutions?

Q. Advanced

- CF₃ vs. Cl : Trifluoroacetamide derivatives (e.g., compound 2l ) exhibit faster reaction rates due to stronger electron withdrawal, stabilizing transition states. ¹⁹F NMR tracks reaction progress .

- Steric effects : Bulky substituents (e.g., azepane) at the 6-position reduce yields in SN2 reactions; optimize using KI as a catalyst .

How does this compound compare to anthraquinone derivatives in dye-sensitized solar cells (DSSCs)?

Q. Advanced

- Optical properties : Anthraquinone’s broad absorbance (300–500 nm) enables light harvesting. Compare extinction coefficients (ε) via UV-Vis: ε = 12,000 M⁻¹cm⁻¹ at λₘₐₓ = 450 nm vs. 8,000 for non-chlorinated analogs .

- Charge transfer : Electrochemical impedance spectroscopy (EIS) shows chloro substituents reduce charge recombination, enhancing DSSC efficiency by 15% .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- LC-MS/MS : Detects dimeric byproducts (e.g., m/z 665.2 for [2M+H]⁺) at 0.1% levels. Use C18 columns with 0.1% formic acid in acetonitrile/water gradients .

- CCS alignment : Match experimental CCS (167.5 Ų) with predicted values to confirm identity, avoiding false positives in untargeted metabolomics .

What strategies improve selectivity in antimicrobial studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.